molecular formula C25H26O6 B14863612 (2S)-5,7-dihydroxy-2-[5-hydroxy-2-methyl-2-(4-methylpent-3-enyl)chromen-6-yl]-2,3-dihydrochromen-4-one

(2S)-5,7-dihydroxy-2-[5-hydroxy-2-methyl-2-(4-methylpent-3-enyl)chromen-6-yl]-2,3-dihydrochromen-4-one

Cat. No.: B14863612
M. Wt: 422.5 g/mol
InChI Key: PCZZLTRWCMPYNK-BWDMCYIDSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Sanggenon N is typically isolated from natural sources, particularly the root bark of Morus alba. The extraction process involves the use of organic solvents such as methanol or ethanol to obtain crude extracts, which are then subjected to chromatographic techniques for purification .

Industrial Production Methods: While there is limited information on the large-scale industrial production of Sanggenon N, the extraction and purification methods used in research settings can be scaled up with appropriate modifications. These methods include solvent extraction, column chromatography, and high-performance liquid chromatography (HPLC) for obtaining high-purity Sanggenon N .

Chemical Reactions Analysis

Types of Reactions: Sanggenon N undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its biological activity or to study its chemical properties .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of Sanggenon N can lead to the formation of quinones, while reduction can yield hydroxy derivatives .

Scientific Research Applications

Mechanism of Action

Sanggenon N exerts its effects through multiple molecular targets and pathways:

Comparison with Similar Compounds

. Some similar compounds include:

Sanggenon N stands out due to its potent antioxidant and anticancer activities, making it a unique and valuable compound for further research and potential therapeutic applications.

Properties

Molecular Formula

C25H26O6

Molecular Weight

422.5 g/mol

IUPAC Name

(2S)-5,7-dihydroxy-2-[5-hydroxy-2-methyl-2-(4-methylpent-3-enyl)chromen-6-yl]-2,3-dihydrochromen-4-one

InChI

InChI=1S/C25H26O6/c1-14(2)5-4-9-25(3)10-8-17-20(31-25)7-6-16(24(17)29)21-13-19(28)23-18(27)11-15(26)12-22(23)30-21/h5-8,10-12,21,26-27,29H,4,9,13H2,1-3H3/t21-,25?/m0/s1

InChI Key

PCZZLTRWCMPYNK-BWDMCYIDSA-N

Isomeric SMILES

CC(=CCCC1(C=CC2=C(O1)C=CC(=C2O)[C@@H]3CC(=O)C4=C(C=C(C=C4O3)O)O)C)C

Canonical SMILES

CC(=CCCC1(C=CC2=C(O1)C=CC(=C2O)C3CC(=O)C4=C(C=C(C=C4O3)O)O)C)C

Origin of Product

United States

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